N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-18(23(2,21)22)11-8-19(9-11)13-7-6-12-15-16-14(20(12)17-13)10-4-3-5-10/h6-7,10-11H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCJMAZLNCYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide are largely determined by its triazolopyridazine core. This core is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics
Cellular Effects
Given the known pharmacological activities of related triazolopyridazines, it is plausible that this compound could influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology. This compound is part of a class of triazolo-pyridazine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, case analyses, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound is complex and features multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 354.385 Da. The compound appears as a pale yellow solid with a melting point of 188–189 °C.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Contains a triazolo-pyridazine scaffold |
| Functional Groups | Includes azetidine and methanesulfonamide moieties |
| Unique Aspects | The cyclobutyl group enhances structural diversity |
The primary mechanism of action for this compound involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, this compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Comparable to established drugs |
| HeLa | 2.73 ± 0.33 | Moderate efficacy noted |
These findings indicate that this compound exhibits potent anti-cancer properties, particularly against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the cyclobutyl group and the triazolo-pyridazine core has been shown to enhance binding affinity to target kinases while minimizing off-target effects. The following points summarize key findings from SAR studies:
- Cyclobutyl Moiety : Enhances lipophilicity and cellular uptake.
- Azetidine Ring : Contributes to selective kinase inhibition.
- Methanesulfonamide Group : Increases solubility and bioavailability.
Case Study 1: c-Met Kinase Inhibition
A study focused on the inhibitory effects of this compound on c-Met kinase revealed an IC50 value comparable to Foretinib (IC50 = 0.090 μM), indicating its potential as a therapeutic agent in targeting c-Met-driven tumors .
Case Study 2: Apoptotic Effects in Cancer Cells
Further investigations demonstrated that treatment with this compound led to late apoptosis in A549 cells and induced G0/G1 phase arrest. This suggests that it not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
